![molecular formula C14H18BrNO4S B2618689 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902895-08-2](/img/structure/B2618689.png)
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as BDBOS and has been shown to have significant effects on biochemical and physiological processes.
Mecanismo De Acción
Target of Action
The primary targets of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide are pathogenic bacterial strains. This compound has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
The 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide interacts with its bacterial targets by inhibiting biofilm formation . Biofilms are communities of bacteria that are embedded within a self-produced matrix of extracellular polymeric substance (EPS). By inhibiting biofilm formation, this compound disrupts the protective environment that allows bacteria to survive in hostile conditions and resist antibiotics.
Biochemical Pathways
It is known that the compound interferes with the processes that bacteria use to form biofilms . This disruption likely affects downstream effects such as bacterial growth, survival, and antibiotic resistance.
Pharmacokinetics
Similar sulfonamide-based drugs are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide’s action primarily involve the inhibition of bacterial biofilm formation . This results in a decrease in bacterial survival rates and potentially a reduction in antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations to using 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide in lab experiments. Some of the advantages include:
1. High Potency: BDBOS has been shown to be highly potent, making it a valuable tool for researchers.
2. Selectivity: BDBOS has been shown to be selective in its effects, meaning that it can target specific enzymes and signaling pathways without affecting other processes in the body.
3. Versatility: BDBOS has been shown to have a wide range of effects on various biochemical and physiological processes, making it a versatile tool for researchers.
Some of the limitations of using BDBOS in lab experiments include:
1. Limited Availability: BDBOS is not widely available and can be difficult to obtain.
2. Lack of Clinical Data: There is currently limited clinical data available on the safety and efficacy of BDBOS in humans.
3. Potential Side Effects: The potential side effects of BDBOS are not fully understood and may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide. Some of these directions include:
1. Development of New Cancer Therapies: BDBOS has shown promising results in inhibiting the growth of cancer cells and may be further developed as a potential cancer therapy.
2. Treatment of Neurodegenerative Diseases: BDBOS has shown neuroprotective effects and may be further developed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of Cardiovascular Therapies: BDBOS has shown cardioprotective effects and may be further developed as a potential treatment for cardiovascular diseases such as heart failure.
In conclusion, 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a valuable tool for researchers in many different fields. This compound has shown significant effects on various biochemical and physiological processes and may have potential applications in the development of new therapies for cancer, neurodegenerative diseases, and cardiovascular diseases. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves the reaction of octahydrobenzo[b][1,4]dioxin-6-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has been extensively studied for its potential use in scientific research. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a valuable tool for researchers in many different fields. Some of the scientific research applications of BDBOS include:
1. Cancer Research: BDBOS has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
2. Neurological Research: BDBOS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: BDBOS has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMIDTPPRAWBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618607.png)
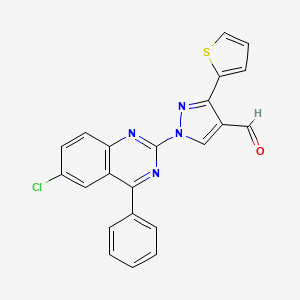

![1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2618611.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)
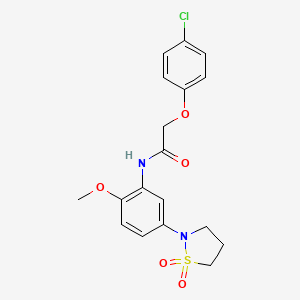
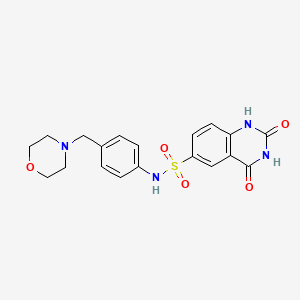
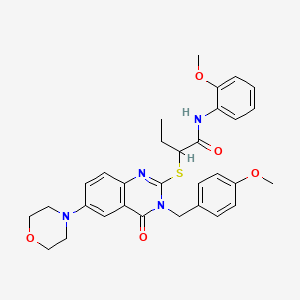
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
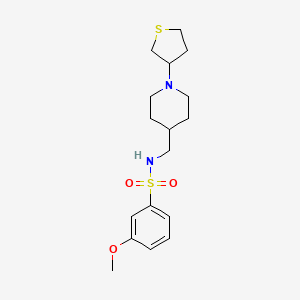
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2618626.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)
